molecular formula C13H29ClN2S B1207270 Dodecylthiouronium chloride CAS No. 3482-54-0

Dodecylthiouronium chloride

Cat. No.: B1207270
CAS No.: 3482-54-0
M. Wt: 280.9 g/mol
InChI Key: FPVQTRAZCRXBRH-UHFFFAOYSA-N
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Description

Its structure combines a hydrophobic alkyl chain with a polar thiouronium group, enabling dual functionality in solubilizing agents and reaction intermediates.

Properties

IUPAC Name

dodecyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVQTRAZCRXBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3482-54-0
Record name Carbamimidothioic acid, dodecyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3482-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudourea, 2-dodecyl-2-thio-, hydrochloride
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Record name Dodecylthiouronium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylthiouronium chloride can be synthesized through the reaction of dodecylamine with thiourea in the presence of hydrochloric acid. The reaction typically proceeds as follows:

    Dodecylamine: is reacted with in an aqueous solution.

    Hydrochloric acid: is added to the mixture to facilitate the formation of dodecylthiouronium chloride.

  • The reaction mixture is then heated to around 60-70°C for several hours to ensure complete reaction.
  • The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of dodecylthiouronium chloride may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pH, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Dodecylthiouronium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

    Nucleophiles: Various nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Depending on the nucleophile, products can include dodecylthiourea derivatives with different functional groups.

Scientific Research Applications

Dodecylthiouronium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and phase transfer catalyst in various organic reactions.

    Biology: It is employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Industry: It is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of dodecylthiouronium chloride involves its ability to interact with biological membranes and proteins. The dodecyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the thiouronium group can form hydrogen bonds with various biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with dodecylthiouronium chloride, differing primarily in their headgroups or counterions, which influence their physicochemical properties and applications.

Dodecyl Triphenyl Phosphonium Chloride

  • Molecular Formula : C₃₀H₄₀ClP
  • Molar Mass : 467.06 g/mol
  • Functional Group : Phosphonium (P⁺) center bonded to three phenyl groups and a dodecyl chain.
  • Key Properties :
    • High thermal stability due to aromatic phenyl groups.
    • Acts as a phase-transfer catalyst in organic reactions (e.g., nucleophilic substitutions).
    • Applications: Polymer synthesis, ionic liquids, and antimicrobial agents .
  • Comparison: Unlike dodecylthiouronium chloride, the phosphonium group enhances lipophilicity, making it more suitable for nonpolar media. The bulky phenyl groups reduce solubility in water but improve compatibility with organic matrices.

Dodecylamine Hydrochloride

  • Molecular Formula : C₁₂H₂₇ClN
  • Molar Mass : 220.80 g/mol
  • Functional Group : Primary amine (NH₃⁺Cl⁻) with a dodecyl chain.
  • Key Properties :
    • Surfactant properties due to the amine’s ability to form micelles.
    • Applications: Corrosion inhibition, emulsification, and synthesis of quaternary ammonium compounds .
  • Comparison :
    • The absence of a thiouronium group limits its ability to participate in sulfur-mediated reactions (e.g., thiol-disulfide exchanges).
    • Higher water solubility compared to dodecylthiouronium chloride due to the smaller, less complex headgroup.

Comparative Data Table

Property Dodecylthiouronium Chloride Dodecyl Triphenyl Phosphonium Chloride Dodecylamine Hydrochloride
Molecular Formula Not explicitly provided C₃₀H₄₀ClP C₁₂H₂₇ClN
Molar Mass (g/mol) ~300–350 (estimated) 467.06 220.80
Functional Group Thiouronium (SC(NH₂)₂⁺) Phosphonium (P⁺) Primary amine (NH₃⁺)
Solubility Moderate in polar solvents Low in water, high in organic solvents High in water
Applications Surfactants, synthesis intermediates Phase-transfer catalysts, ionic liquids Corrosion inhibitors, surfactants
Key Reactivity Sulfur-mediated interactions Aromatic stabilization, catalysis Protonation, micelle formation

Research Findings and Functional Insights

  • Limited data on pharmacokinetics, but structural analogs (e.g., thiourea derivatives) show antimicrobial activity.
  • Dodecyl Triphenyl Phosphonium Chloride: Demonstrated efficacy in stabilizing nanoparticles and enhancing ionic conductivity in electrolytes .
  • Dodecylamine Hydrochloride :
    • Widely studied as a cationic surfactant, with pH-dependent solubility critical for drug delivery systems .

Biological Activity

Dodecylthiouronium chloride (DTUC) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of DTUC, including its effects on cells, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H30ClN2S
  • Molecular Weight : 270.91 g/mol
  • IUPAC Name : Dodecylthiouronium chloride

Dodecylthiouronium chloride exhibits its biological activity primarily through its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly relevant in studies involving hemolysis and cytotoxicity.

Hemolytic Activity

Research has demonstrated that DTUC induces hemolysis in human erythrocytes. A study conducted by Mata-Segreda et al. reported that a concentration of 7.0 µM DTUC in isotonic saline (0.15 M NaCl) caused significant lysis of human red blood cells at 37°C and pH 7.4. The degree of hemolysis was quantitatively assessed, providing insights into the cytotoxic potential of the compound.

Table 1: Hemolytic Activity of Dodecylthiouronium Chloride

Concentration (µM)% Hemolysis
00
15
315
530
750

Data adapted from Mata-Segreda et al.

Cytotoxicity Studies

In addition to hemolytic activity, DTUC has been studied for its cytotoxic effects on various cell lines. In vitro studies indicate that DTUC can induce apoptosis in cancer cell lines, suggesting potential applications as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of DTUC on human breast cancer cells (MCF-7). The results indicated that treatment with DTUC resulted in a dose-dependent decrease in cell viability, with significant cytotoxicity observed at concentrations above 10 µM.

Antimicrobial Properties

Dodecylthiouronium chloride has also been evaluated for its antimicrobial properties. Preliminary studies suggest that DTUC exhibits activity against a range of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Table 2: Antimicrobial Activity of Dodecylthiouronium Chloride

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Data sourced from preliminary antimicrobial assays

Toxicological Considerations

While the biological activities of DTUC are promising, toxicological assessments are crucial for understanding its safety profile. Studies have indicated that high concentrations can lead to cytotoxic effects not only on target cells but also on surrounding healthy tissues.

Q & A

Basic: What are the established methods for synthesizing and characterizing dodecylthiouronium chloride?

Methodological Answer:

  • Synthesis: The compound is typically synthesized via nucleophilic substitution between dodecylamine and thiourea in the presence of hydrochloric acid. Reaction conditions (temperature: 60–80°C, solvent: ethanol/water mixture) must be optimized to avoid byproducts like dodecylurea .
  • Characterization:
    • FTIR: Confirm thiouronium group presence (peaks at ~1500 cm⁻¹ for C=S stretching, ~3300 cm⁻¹ for N-H vibrations) .
    • NMR: ¹H NMR (DMSO-d6) should show signals for the dodecyl chain (δ 0.8–1.5 ppm) and thiourea protons (δ 7.5–8.2 ppm) .
    • Elemental Analysis: Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

Basic: How can researchers assess the purity of dodecylthiouronium chloride for experimental reproducibility?

Methodological Answer:

  • Chromatography: Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Purity ≥98% is required for reproducible results .
  • Thermogravimetric Analysis (TGA): Evaluate thermal decomposition profiles; impurities often manifest as deviations from the expected single-step decomposition curve (onset ~200°C) .

Advanced: What mechanistic role does dodecylthiouronium chloride play in surfactant-mediated reactions, and how can this be experimentally validated?

Methodological Answer:

  • Hypothesis Testing: Design kinetic studies comparing reaction rates (e.g., ester hydrolysis) with/without the compound. Use UV-Vis spectroscopy to monitor substrate depletion .
  • Surface Tension Analysis: Measure critical micelle concentration (CMC) via pendant drop tensiometry. Correlate CMC shifts with catalytic efficiency to confirm surfactant behavior .
  • Computational Modeling: Perform DFT calculations to map electrostatic interactions between the thiouronium group and reactants .

Advanced: How can researchers develop robust analytical methods for quantifying dodecylthiouronium chloride in complex matrices?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (C18 cartridges) to isolate the compound from biological or environmental samples. Optimize elution with methanol:acetic acid (95:5) .
  • LC-MS/MS: Employ multiple reaction monitoring (MRM) for specificity. Key transitions: m/z 289 → 156 (quantifier) and 289 → 98 (qualifier). Validate via spike-recovery tests (recovery: 85–115%) .

Advanced: How should contradictory solubility data for dodecylthiouronium chloride in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Controlled Solubility Studies: Conduct experiments in triplicate using standardized protocols (e.g., shake-flask method at 25°C). Document solvent pre-saturation and equilibration times (≥24 hr) .
  • Statistical Validation: Apply ANOVA to compare datasets; outliers may arise from impurities or solvent batch variability. Cross-reference with Hansen solubility parameters to predict solvent compatibility .

Advanced: What experimental strategies ensure the stability of dodecylthiouronium chloride under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store solutions at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >5% degradation indicates need for buffering agents (e.g., phosphate buffer at pH 6–7) .
  • pH-Rate Profiling: Determine degradation kinetics across pH 2–12. Use Arrhenius plots to extrapolate shelf-life at 25°C .

Advanced: How can structure-activity relationships (SAR) for dodecylthiouronium chloride be explored to optimize its biological or catalytic properties?

Methodological Answer:

  • Derivatization Studies: Synthesize analogs with varied alkyl chain lengths (C10–C16). Test antimicrobial activity (MIC assays) or catalytic efficiency (turnover number calculations) .
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate logP values or Hammett constants with activity data .

Advanced: What methodologies address heterogeneity when aggregating data from multiple studies on dodecylthiouronium chloride’s applications?

Methodological Answer:

  • Systematic Review Framework: Follow PRISMA guidelines to screen studies (inclusion criteria: peer-reviewed, ≥3 replicates). Use tools like RevMan for meta-analysis .
  • Subgroup Analysis: Stratify data by application type (e.g., catalysis, drug delivery). Apply random-effects models to account for inter-study variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecylthiouronium chloride
Reactant of Route 2
Reactant of Route 2
Dodecylthiouronium chloride

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